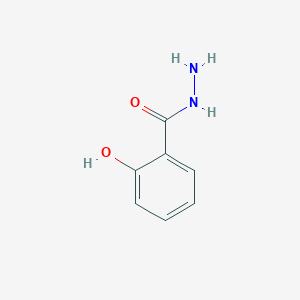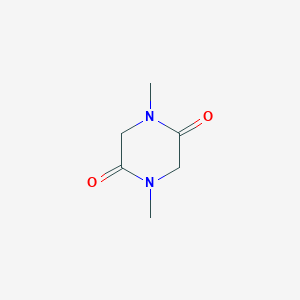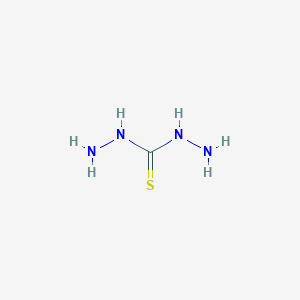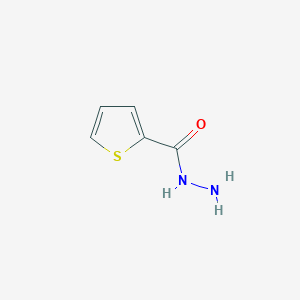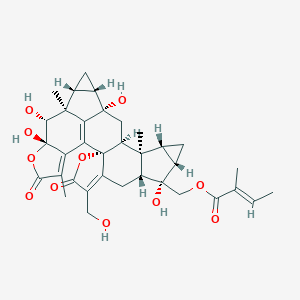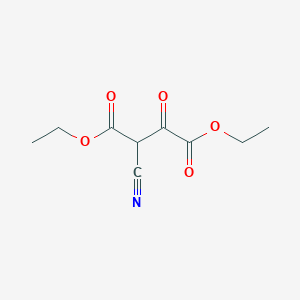
Diethyl 2-cyano-3-oxosuccinate
Descripción general
Descripción
Diethyl 2-cyano-3-oxosuccinate is a chemical compound that is related to the family of cyano- and oxo-substituted succinates. While the provided papers do not directly discuss diethyl 2-cyano-3-oxosuccinate, they do provide insights into similar compounds and their chemical behavior, which can be informative for understanding the properties and reactions of diethyl 2-cyano-3-oxosuccinate.
Synthesis Analysis
The synthesis of related compounds, such as diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates, involves regioselective preparation through acidic hydrolysis followed by coupling reactions with aldehydes . Another related compound, diethyl 2, 3-dicyano-2, 3-diphenylsuccinate, is prepared through oxidative coupling using a copper system . These methods suggest that the synthesis of diethyl 2-cyano-3-oxosuccinate could potentially involve similar strategies, such as regioselective preparation and coupling reactions.
Molecular Structure Analysis
The molecular structure of diethyl 2-cyano-3-oxosuccinate can be inferred from the structural analysis of diethyl 2, 3-dicyano-2, 3-diphenylsuccinate, which exhibits a significant lengthening of the central carbon-carbon bond and steric hindrance between substituent groups . This information can be used to predict the molecular geometry and electronic structure of diethyl 2-cyano-3-oxosuccinate, which may also exhibit similar structural characteristics.
Chemical Reactions Analysis
The chemical reactions of related compounds provide insights into the reactivity of diethyl 2-cyano-3-oxosuccinate. For instance, diethyl 3,4-disubstituted 5-bromo-2-pyrrolylphosphonates undergo acidic hydrolysis and coupling reactions , while diethyl acetylsuccinate reacts with hydrogen sulfide to yield a mixture of products through intramolecular cyclization . These reactions indicate that diethyl 2-cyano-3-oxosuccinate may also participate in similar intramolecular reactions and coupling processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl 2-cyano-3-oxosuccinate can be extrapolated from the properties of structurally related compounds. For example, the crystalline nature of diethyl 2, 3-dicyano-2, 3-diphenylsuccinate suggests that diethyl 2-cyano-3-oxosuccinate may also crystallize under certain conditions. The reactivity of these compounds towards cyclization and coupling reactions provides a basis for predicting the reactivity of diethyl 2-cyano-3-oxosuccinate in various chemical environments.
Aplicaciones Científicas De Investigación
Asymmetric Reduction in Yeast
A study conducted by Furuichi et al. (1987) focused on the asymmetric reduction of a similar compound, Diethyl 2-methyl-3-oxosuccinate, using Saccharomyces fermentati. The enzyme involved in this reduction was purified and characterized, indicating its potential use in asymmetric synthesis applications (Furuichi et al., 1987).
Synthesis of Quinoline Derivatives
Zhu Xiu-jie (2010) explored the synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate starting from the sodium salt of Diethyl 2-oxosuccinate. This process highlights the role of Diethyl 2-cyano-3-oxosuccinate in the synthesis of complex organic compounds (Zhu Xiu-jie, 2010).
Preparation of Isopropenyldihydrofuran Derivatives
Yamaguchi et al. (1997) described the synthesis of Diethyl 5-isopropenyl-4,5-dihydrofuran-2,3-dicarboxylate using a cyclization process involving Diethyl 2-oxosuccinate. This showcases the utility of Diethyl 2-cyano-3-oxosuccinate in preparing dihydrofuran derivatives (Yamaguchi et al., 1997).
Synthesis of ACEI Medicines
F. Yun (2004) investigated the synthesis of 2-oxo-4-phenylbutyric acid (OPBA) from benzaldehyde, using Diethyl 2-oxosuccinate as an intermediate. This process is significant for preparing angiotensin converting enzyme inhibitor (ACEI) medicines (F. Yun, 2004).
Synthesis of Phosphonic Acid Diethyl Ester Derivatives
Gaikwad et al. (2019) conducted a study on synthesizing (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester derivatives, utilizing a dual basic ionic liquid in the process. This research opens up avenues for creating anticancer agents using Diethyl 2-cyano-3-oxosuccinate related compounds (Gaikwad et al., 2019).
Stobbe Condensation under Solvent-Free Conditions
Tanaka et al. (2000) explored the Stobbe condensation of cyclohexanone with Diethyl succinate, demonstrating the potential of Diethyl 2-cyano-3-oxosuccinate in solvent-free chemical reactions (Tanaka et al., 2000).
DNA Fragment Synthesis
Marugg et al. (2010) described the use of a phosphitylating reagent related to Diethyl 2-cyano-3-oxosuccinate for the in situ preparation of d-nucleoside phosphoramidites, which are crucial for synthesizing DNA fragments (Marugg et al., 2010).
Synthetic Applications in Indole Chemistry
Slaett et al. (2005) investigated synthetic applications of compounds related to Diethyl 2-cyano-3-oxosuccinate in indole chemistry, demonstrating its versatility in organic synthesis (Slaett et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
diethyl 2-cyano-3-oxobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-3-14-8(12)6(5-10)7(11)9(13)15-4-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSVKFGREWPODP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303213 | |
| Record name | diethyl 2-cyano-3-oxosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-cyano-3-oxosuccinate | |
CAS RN |
134541-15-4 | |
| Record name | diethyl 2-cyano-3-oxosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



